2-Bromo-4-fluoro-5-methylpyridine
Overview
Description
2-Bromo-4-fluoro-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl substituents at the 2, 4, and 5 positions, respectively
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Mode of Action
this compound interacts with its target, the p38α MAP kinase, through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the compound to the kinase, forming a new bond . The compound can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Biochemical Pathways
The compound affects the biochemical pathways associated with the p38α MAP kinase . By inhibiting this kinase, it can potentially modulate the release of pro-inflammatory cytokines, impacting diseases like rheumatoid arthritis or psoriasis . It may also play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the p38α MAP kinase . This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light and moisture sensitive , which can affect its stability and potency. Furthermore, the compound’s action can be influenced by the specific biological environment in which it is administered, including the presence of other molecules and the pH of the environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various organic synthesis reactions . For example, it can be used in the Suzuki coupling reaction with phenylboronic acid to synthesize 5-fluoro-2-phenylpyridine . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Molecular Mechanism
It is known that it can participate in various chemical reactions, suggesting that it may interact with biomolecules in a complex manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methylpyridine typically involves the bromination of 4-fluoro-5-methylpyridine. One common method includes the reaction of 4-fluoro-5-methylpyridine with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Biaryls: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-Bromo-4-fluoro-5-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-fluoropyridine: Similar structure but lacks the methyl group at the 5 position.
2-Fluoro-4-methylpyridine: Similar structure but lacks the bromine atom at the 2 position.
2-Bromo-5-fluoropyridine: Similar structure but lacks the methyl group at the 5 position.
Uniqueness: 2-Bromo-4-fluoro-5-methylpyridine is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJRTALWSLFSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298828 | |
Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-29-9 | |
Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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